molecular formula C8H3Cl2F4N B13686533 N-(3-Chloro-4-fluorophenyl)-2,2,2-trifluoroacetimidoyl chloride

N-(3-Chloro-4-fluorophenyl)-2,2,2-trifluoroacetimidoyl chloride

Cat. No.: B13686533
M. Wt: 260.01 g/mol
InChI Key: AAIDUFZLZKJUSJ-UHFFFAOYSA-N
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Description

N-(3-Chloro-4-fluorophenyl)-2,2,2-trifluoroacetimidoyl chloride is a chemical compound characterized by the presence of chloro, fluoro, and trifluoroacetimidoyl groups attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Chloro-4-fluorophenyl)-2,2,2-trifluoroacetimidoyl chloride typically involves the reaction of 3-chloro-4-fluoroaniline with trifluoroacetic anhydride in the presence of a suitable base, followed by chlorination. The reaction conditions often include the use of solvents such as dichloromethane and temperatures ranging from 0°C to room temperature .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-(3-Chloro-4-fluorophenyl)-2,2,2-trifluoroacetimidoyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles such as amines and alcohols, as well as oxidizing and reducing agents like potassium permanganate and sodium borohydride. The reactions are typically carried out under controlled conditions, including specific temperatures and pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amide derivative, while oxidation can produce a corresponding oxide .

Scientific Research Applications

N-(3-Chloro-4-fluorophenyl)-2,2,2-trifluoroacetimidoyl chloride has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(3-Chloro-4-fluorophenyl)-2,2,2-trifluoroacetimidoyl chloride involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the modification of proteins and other cellular components, affecting various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-Chloro-4-fluorophenyl)-2,2,2-trifluoroacetimidoyl chloride is unique due to its trifluoroacetimidoyl group, which imparts distinct chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C8H3Cl2F4N

Molecular Weight

260.01 g/mol

IUPAC Name

N-(3-chloro-4-fluorophenyl)-2,2,2-trifluoroethanimidoyl chloride

InChI

InChI=1S/C8H3Cl2F4N/c9-5-3-4(1-2-6(5)11)15-7(10)8(12,13)14/h1-3H

InChI Key

AAIDUFZLZKJUSJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1N=C(C(F)(F)F)Cl)Cl)F

Origin of Product

United States

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